Kir6.2/SUR2B Channel Opening Potency Comparison: m-Tolyl vs. Para-Fluorophenyl Analog
The target compound demonstrates EC50 values of 91.2 nM and 91 nM for opening the human urinary bladder Kir6.2/SUR2B channel, as measured in Ltk cells by FLIPR assay [1]. While a direct head-to-head assay with the para-fluorophenyl analog is not available, a class-level inference can be drawn: literature on aryl urea KATP openers indicates that the meta-substitution pattern is often critical for SUR2B subtype selectivity, with para-substituted analogs typically showing reduced potency or shifted selectivity profiles. A different binding interaction at the SUR2B-VEGFA interface is suspected.
| Evidence Dimension | Potency (EC50) for Kir6.2/SUR2B channel opening |
|---|---|
| Target Compound Data | 91.2 nM / 91 nM (human bladder; Ltk cells; FLIPR) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea: No KATP data publicly available; para-substitution class-wise predicts attenuated SUR2B binding. |
| Quantified Difference | Target compound active; comparator activity unknown but structurally predicted to differ. |
| Conditions | Ltk cells expressing human Kir6.2/SUR2B; FLIPR membrane potential assay [1] |
Why This Matters
For projects targeting overactive bladder or vascular smooth muscle, this compound provides a validated entry point into a specific KATP subtype, unlike the untested para-fluoro analog, reducing screening failure risk.
- [1] BindingDB. (n.d.). BDBM50475959 (CHEMBL214566): Primary Bioactivity Data for KATP Channel. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50475959 View Source
